trans-Mevinphos (CAS 338-45-4), also designated as (Z)-mevinphos or beta-mevinphos, is the less biologically active geometric isomer of the organophosphate insecticide mevinphos [1]. While commercial mevinphos (Phosdrin) is utilized broadly for its potent acetylcholinesterase (AChE) inhibition, it is manufactured as a crude mixture dominated by the highly active cis-isomer [2]. For specialized analytical, toxicological, and environmental fate applications, procuring stereopure trans-mevinphos is critical. It serves as an essential analytical reference standard for regulatory compliance in food and groundwater residue testing , and as a vital mechanistic probe for evaluating stereospecific enzyme kinetics and distinct degradation pathways [1].
Substituting stereopure trans-mevinphos with the generic mixed-isomer mevinphos (CAS 7786-34-7) critically compromises analytical and metabolic workflows. Because the commercial mixture contains 60–75% of the cis-isomer—which is approximately 100 times more potent at inhibiting AChE—any biological assay using the mixture will be entirely dominated by the cis-isomer's activity, masking the distinct kinetic profile of the trans-isomer [1]. Furthermore, the two isomers undergo divergent metabolic degradation pathways; applying a crude mixture in pharmacokinetic or environmental fate studies produces a convoluted profile of both glutathione-dependent and independent metabolites, making precise mass-balance and pathway elucidation impossible [2].
In comparative evaluations of organophosphate toxicity, the geometric configuration of the mevinphos molecule dictates its binding affinity to the AChE active site. Studies demonstrate that trans-mevinphos exhibits a drastically reduced inhibitory capacity compared to its geometric counterpart. Specifically, the cis-isomer (E-isomer) is approximately 100 times more potent as an AChE inhibitor and insecticidal agent than the trans-isomer (Z-isomer) [1]. Consequently, utilizing the pure trans-isomer is essential for stereospecific binding assays where a low-affinity structural analog is required to map enzyme active-site constraints without inducing rapid, irreversible phosphorylation [2].
| Evidence Dimension | AChE inhibition and insecticidal potency |
| Target Compound Data | trans-Mevinphos (Z-isomer) exhibits baseline low-affinity inhibition. |
| Comparator Or Baseline | cis-Mevinphos (E-isomer) |
| Quantified Difference | ~100-fold higher potency for the cis-isomer. |
| Conditions | In vitro AChE binding assays and in vivo insecticidal screens. |
Procurement of the pure trans-isomer is mandatory for stereospecific toxicological modeling, as trace contamination by the cis-isomer will artificially spike apparent toxicity.
The metabolic processing of mevinphos is highly stereodependent. In hepatic homogenate assays, trans-mevinphos is degraded into dimethyl phosphate via a pathway that is entirely independent of glutathione [1]. In stark contrast, the cis-isomer undergoes a glutathione-dependent degradation to yield desmethyl mevinphos[1]. If a generic mixed-isomer formulation is used, the resulting metabolite pool will contain a confounding mixture of both dimethyl phosphate and desmethyl mevinphos, obscuring the specific enzymatic pathways responsible for clearance.
| Evidence Dimension | Primary metabolic degradation pathway and major metabolite |
| Target Compound Data | trans-Mevinphos degrades to dimethyl phosphate (glutathione-independent). |
| Comparator Or Baseline | cis-Mevinphos degrades to desmethyl mevinphos (glutathione-dependent). |
| Quantified Difference | Complete divergence in primary enzymatic cleavage mechanism and end-metabolite. |
| Conditions | Mouse liver homogenate metabolic assays. |
For environmental fate and mammalian pharmacokinetic studies, stereopure trans-mevinphos is required to isolate and quantify glutathione-independent clearance mechanisms.
Regulatory frameworks for agricultural residues increasingly require the distinct quantification of mevinphos isomers due to their vastly different toxicological profiles and environmental half-lives. Commercial mevinphos mixtures typically consist of 60–75% cis-isomer and only 10–25% trans-isomer, with variable batch-to-batch ratios [1]. Utilizing the mixed formulation as an analytical standard introduces severe calibration errors for the trans-isomer. Procuring stereopure trans-mevinphos allows for the generation of precise LC-MS/MS and GC-MS standard curves, ensuring accurate retention time mapping and mass spectrometric quantification in complex matrices like groundwater .
| Evidence Dimension | Standard curve accuracy and isomer ratio |
| Target Compound Data | 100% pure trans-Mevinphos allows exact molar calibration. |
| Comparator Or Baseline | Commercial Mevinphos (CAS 7786-34-7) contains a variable 10–25% trans-isomer fraction. |
| Quantified Difference | Eliminates the 75-90% concentration uncertainty inherent in using mixed-isomer baselines. |
| Conditions | LC-MS/MS or GC-MS residue analysis workflows. |
Analytical laboratories must procure the pure isomer to meet ISO/IEC 17025 calibration requirements and avoid regulatory non-compliance in environmental monitoring.
Because environmental degradation rates differ between the E and Z isomers, regulatory agencies mandate isomer-specific tracking in groundwater and soil samples. trans-Mevinphos is deployed as an essential analytical standard for LC-APCI-MS and GC-MS workflows, enabling laboratories to build accurate calibration curves without the interference of the dominant cis-isomer found in commercial mixtures .
In structural biology and neurotoxicology, trans-mevinphos serves as a critical low-affinity probe for acetylcholinesterase (AChE). By comparing its binding kinetics against the 100-fold more potent cis-isomer, researchers can map the steric constraints of the AChE active site and evaluate the mechanisms of organophosphate-induced toxicity [1].
Due to its distinct, glutathione-independent degradation into dimethyl phosphate, trans-mevinphos is utilized in hepatic metabolism studies to isolate specific enzymatic clearance pathways. It is the required substrate for researchers aiming to decouple glutathione-mediated detoxification from other esterase or hydrolase activities in mammalian liver models [2].
Acute Toxic;Environmental Hazard